molecular formula C6H7N5O B3189272 (6-Amino-9H-purin-8-yl)methanol CAS No. 30466-95-6

(6-Amino-9H-purin-8-yl)methanol

Cat. No.: B3189272
CAS No.: 30466-95-6
M. Wt: 165.15 g/mol
InChI Key: ZPWCPESWVACHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Amino-9H-purin-8-yl)methanol is a chemical compound with the molecular formula C6H7N5O and a molecular weight of 165.15 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of nucleotides and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-9H-purin-8-yl)methanol typically involves the reaction of purine derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of 6-amino-9H-purine-8-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-9H-purin-8-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-amino-9H-purine-8-carbaldehyde or 6-amino-9H-purine-8-carboxylic acid .

Scientific Research Applications

(6-Amino-9H-purin-8-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Amino-9H-purin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in nucleic acids.

    Guanine: Another purine base that pairs with cytosine in DNA.

    Hypoxanthine: An intermediate in the purine metabolism pathway.

    Xanthine: A product of purine degradation.

Uniqueness

(6-Amino-9H-purin-8-yl)methanol is unique due to its specific structure, which includes both an amino group and a hydroxyl group attached to the purine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

30466-95-6

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

(6-amino-7H-purin-8-yl)methanol

InChI

InChI=1S/C6H7N5O/c7-5-4-6(9-2-8-5)11-3(1-12)10-4/h2,12H,1H2,(H3,7,8,9,10,11)

InChI Key

ZPWCPESWVACHTD-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N=C(N2)CO)N

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)CO)N

30466-95-6

Origin of Product

United States

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